Ethyl 6-(2,5-difluorophenyl)picolinate
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Overview
Description
Ethyl 6-(2,5-difluorophenyl)picolinate is an organic compound with the molecular formula C14H11F2NO2. It is a derivative of picolinic acid, where the ethyl ester group is attached to the carboxyl group, and the 2,5-difluorophenyl group is attached to the 6-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate typically involves the esterification of 6-(2,5-difluorophenyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Ethyl 6-(2,5-difluorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Ethyl 6-(2,5-difluorophenyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as increased resistance to degradation and improved performance in harsh environments
Mechanism of Action
The mechanism of action of Ethyl 6-(2,5-difluorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 6-(2,5-difluorophenyl)picolinate can be compared with other similar compounds, such as:
Ethyl 6-(2,3-difluorophenyl)picolinate: This compound has fluorine atoms at the 2 and 3 positions of the phenyl ring, which can result in different chemical and biological properties.
Ethyl 6-(2,4-difluorophenyl)picolinate: The fluorine atoms are positioned at the 2 and 4 positions, potentially leading to variations in reactivity and interaction with biological targets.
Ethyl 6-(3,5-difluorophenyl)picolinate: With fluorine atoms at the 3 and 5 positions, this compound may exhibit distinct chemical behavior and biological activity compared to this compound
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCMTJIXDNJBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716698 |
Source
|
Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-30-5 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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